molecular formula C15H16O2 B1422149 4-(4-Methoxy-3-methylphenyl)-2-methylphenol CAS No. 1255636-23-7

4-(4-Methoxy-3-methylphenyl)-2-methylphenol

Cat. No.: B1422149
CAS No.: 1255636-23-7
M. Wt: 228.29 g/mol
InChI Key: NJXAHRNQFMLYOP-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-2-methylphenol is a phenolic compound characterized by a biphenyl backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at specific positions. Its synthesis typically involves multi-step organic reactions, such as alkylation or condensation, followed by purification via chromatography . The compound’s structure has been confirmed using advanced analytical techniques, including high-resolution mass spectrometry (HR-ESI⁺ MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) .

For example, derivatives of this compound serve as intermediates in synthesizing benzoxazinone-based molecules with antibacterial properties . Its methoxy and methyl substituents enhance steric and electronic properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-8-12(4-6-14(10)16)13-5-7-15(17-3)11(2)9-13/h4-9,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXAHRNQFMLYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683823
Record name 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-23-7
Record name 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts . The reaction conditions often involve the use of solvents such as ethanol or toluene and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol is C15H16O2C_{15}H_{16}O_2, and it features a complex structure characterized by multiple aromatic rings and functional groups. The presence of methoxy and methyl groups enhances its reactivity and solubility, making it a versatile compound for various applications.

Chemistry

In the realm of organic synthesis, this compound serves as a crucial building block for more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, allows chemists to utilize it in synthesizing pharmaceuticals and agrochemicals.

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateQuinones
ReductionSodium borohydrideAlcohols or amines
Electrophilic SubstitutionBromine or chlorineHalogenated derivatives

Biology

Research indicates that this compound possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. It has been shown to inhibit enzymes like cyclooxygenase (COX), which is pivotal in inflammation pathways.

Antioxidant Activity:

  • DPPH Assay: Significant reduction in DPPH radical scavenging activity at concentrations above 50 µM.
  • Cell Culture Studies: Decreased levels of malondialdehyde (MDA) indicating reduced lipid peroxidation.

Medicine

The compound is being explored for potential therapeutic applications, particularly in drug development:

  • Pain Management: A clinical trial demonstrated its efficacy as an adjunct therapy for chronic pain management, with patients reporting significant pain reduction.
  • Cancer Research: In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.
Study TypeFindings
Pain Management TrialSignificant decrease in pain scores compared to placebo
Cancer Cell ProliferationInduction of apoptosis in specific cancer cell lines

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for creating stable formulations that require specific chemical characteristics.

Case Study on Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays. The findings indicated that the compound effectively reduces oxidative stress markers in vitro, which is crucial for developing antioxidant-rich formulations.

Case Study on Anti-inflammatory Effects

Research involving carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced paw swelling at a dose of 25 mg/kg. This highlights its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Analogues

Compounds with varying alkyl chain lengths on the phenolic oxygen demonstrate distinct physicochemical and biological behaviors (Table 1):

Compound Name Alkyl Chain Yield (%) Key Properties Reference
PBP-C2 (4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) Ethoxy - Moderate steric bulk, lower hydrophobicity
PBP-C6 (4-[4-(4-n-Hexyloxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) Hexyloxy 47 Enhanced lipophilicity, higher membrane permeability
PBP-C12 (4-[4-(4-n-Dodecyloxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) Dodecyloxy 33 High hydrophobicity, potential for micelle formation
  • Reactivity : Longer alkyl chains (e.g., PBP-C12) reduce solubility in polar solvents but improve thermal stability .
  • Biological Activity : Shorter chains (e.g., PBP-C2) may exhibit better pharmacokinetic profiles due to balanced hydrophobicity .

Simpler Phenolic Derivatives

Compared to structurally simpler phenols, 4-(4-Methoxy-3-methylphenyl)-2-methylphenol shows distinct functional advantages:

Compound Structure Key Differences Applications Reference
2-Methylphenol Single methyl-substituted phenol Lacks methoxy group; higher volatility Lignin degradation byproduct
4-Methylphenol Para-methyl substitution Lower steric hindrance; higher acidity Industrial disinfectant
4-Mercapto-2-methylphenol Thiol (-SH) substitution Enhanced nucleophilicity; redox activity Antioxidant or chelating agent
  • Acidity: The methoxy group in this compound donates electron density, reducing acidity compared to 4-methylphenol .
  • Bioactivity: The biphenyl framework provides greater rigidity for receptor binding compared to monoaromatic phenols .

Complex Aromatic Derivatives

Multi-substituted phenolic compounds highlight the uniqueness of this compound:

Compound Key Features Functional Advantages Reference
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethylene Dual phenolic rings with conjugated double bond UV absorption; potential photostability
3-[2-(3-Hydroxyphenyl)ethyl]-2,6-bis[(4-hydroxyphenyl)methyl]-5-methoxyphenol Multiple hydroxyl and methyl groups High hydrogen-bonding capacity
  • Molecular Weight: this compound (MW: ~258.3 g/mol) is smaller than many multi-ring derivatives (e.g., 456.5 g/mol in ), favoring better bioavailability.
  • Synthetic Utility : The compound’s modular structure allows easier functionalization compared to highly substituted analogs .

Biological Activity

4-(4-Methoxy-3-methylphenyl)-2-methylphenol, also known as a methoxy-substituted phenolic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple aromatic rings and methoxy groups that contribute to its biological activity. The molecular formula is C16H18O2, and its systematic name reflects the specific positions of the substituents on the phenolic rings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, including cyclooxygenase (COX), which plays a role in inflammation and pain pathways.
  • Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and pain modulation.

Antioxidant Properties

Research indicates that this compound can effectively reduce oxidative stress markers in vitro. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

StudyMethodFindings
DPPH AssaySignificant reduction in DPPH radical scavenging activity at concentrations above 50 µM.
Cell CultureDecreased levels of malondialdehyde (MDA) in treated cells, indicating reduced lipid peroxidation.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It inhibits COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation.

StudyModelIC50 Value
In vitro COX inhibition12 µM
Carrageenan-induced paw edema in ratsSignificant reduction in paw swelling at 25 mg/kg dose.

Case Studies

  • Case Study on Pain Management :
    A clinical trial investigated the efficacy of this compound as an adjunct therapy for chronic pain management. Patients receiving the compound reported a significant decrease in pain scores compared to placebo controls, suggesting its potential role as an analgesic agent.
  • Cancer Research :
    In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve modulation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.